molecular formula C13H8F2O B1443423 2-(2,4-Difluorophenyl)benzaldehyde CAS No. 1183323-64-9

2-(2,4-Difluorophenyl)benzaldehyde

Cat. No.: B1443423
CAS No.: 1183323-64-9
M. Wt: 218.2 g/mol
InChI Key: KSNYBGBUTBEDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C₁₃H₈F₂O and a molecular weight of 218.2 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity. It is commonly used in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzene with benzaldehyde under specific conditions. This reaction typically requires a catalyst and is carried out in an organic solvent such as methanol or ethanol . Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2-(2,4-Difluorophenyl)benzoic acid, 2-(2,4-Difluorophenyl)benzyl alcohol, and various substituted derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . Additionally, its unique structure allows it to interact with biological macromolecules, influencing their function and activity .

Properties

IUPAC Name

2-(2,4-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-10-5-6-12(13(15)7-10)11-4-2-1-3-9(11)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNYBGBUTBEDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(2,4-Difluorophenyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(2,4-Difluorophenyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2,4-Difluorophenyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(2,4-Difluorophenyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.